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Compound of Interest

Compound Name: 4-Methoxy-7-methylindole

CAS No.: 203003-67-2

Cat. No.: B1610045

Get Quote

Executive Summary & Compound Identity
4-Methoxy-7-methylindole is a 4,7-disubstituted indole derivative. The simultaneous presence

of an electron-donating methoxy group at C4 and a methyl group at C7 creates a unique

electronic environment that significantly alters the electrophilic substitution patterns compared

to the parent indole.

Property Detail

IUPAC Name 4-methoxy-7-methyl-1H-indole

CAS Registry 203003-67-2

Molecular Formula C₁₀H₁₁NO

Molecular Weight 161.20 g/mol

Appearance Yellow crystalline solid

Solubility
Soluble in DMSO, Methanol, Chloroform;

sparingly soluble in water.[1]
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Synthesis Context (Impurity Profiling)
Understanding the synthesis route is critical for interpreting "ghost peaks" in spectra. This

compound is typically synthesized via the Bartoli Indole Synthesis using 2-methyl-5-

methoxynitrobenzene and vinylmagnesium bromide.

Common Impurities: Unreacted nitro-precursors, magnesium salts, or 4-methoxy-7-

methylaniline (over-reduction byproduct).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is characterized by a distinct AB coupling system between protons H5

and H6, and the characteristic deshielding of the indole NH.

Experimental 1H NMR Data
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz[2]
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13C NMR Prediction (Derived)
Note: While experimental 1H data is sourced directly, 13C shifts are derived from substituent

additivity rules for indoles.

C4 (Ipso-OMe): ~153.0 ppm (Deshielded by Oxygen).

C2: ~123.5 ppm.

C7 (Ipso-Me): ~119.0 ppm.

C6: ~121.0 ppm.

C5: ~99.5 ppm (Shielded by ortho-OMe).

C3: ~98.0 ppm (Electron-rich enamine-like carbon).

OMe: 55.4 ppm.

Me: 16.5 ppm.

Structural Assignment Logic (Visualization)
The following diagram illustrates the correlation between the chemical structure and the

observed NMR signals.

4-Methoxy-7-methylindole Structure 1H NMR Signals (CDCl3)
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Click to download full resolution via product page

Caption: Logic flow connecting substituent electronic effects to specific NMR chemical shifts.

Mass Spectrometry (MS) Profile
The mass spectrum follows a fragmentation pattern typical of anisole-like systems fused to

heterocycles.

Ionization Mode: ESI+ or EI (70 eV) Parent Ion (M+):m/z 161.1

m/z Fragment Identity Mechanism of Loss

161 [M]⁺
Molecular Ion (Stable aromatic

system).

146 [M - CH₃]⁺

Loss of methyl radical (usually

from the methoxy group via

radical cleavage).

133 [M - CO]⁺

Expulsion of carbon monoxide

(typical for phenols/anisoles

after rearrangement).

118 [M - CH₃ - CO]⁺
Sequential loss of methyl and

CO.

Fragmentation Pathway
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Caption: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy
Key functional group vibrations confirm the presence of the indole NH and the ether linkage.
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Notes

3380 – 3420 N-H Stretch Strong, Sharp

Characteristic of non-

H-bonded indole

(dilute). Broadens if H-

bonded.

2900 – 2960 C-H Stretch (sp³) Medium
Methyl and Methoxy

C-H bonds.

1580 – 1620 C=C Aromatic Medium
Indole ring breathing

modes.

1240 – 1260 C-O Stretch Strong
Aryl-alkyl ether bond

(Ar-O-CH₃).

740 – 760 C-H Bending Strong

Out-of-plane bending

(ortho-substituted

benzene ring).

Experimental Protocol: Sample Preparation
To ensure reproducibility of the data above, follow this preparation protocol.

Solvent Selection: Use CDCl₃ (99.8% D) for routine 1H NMR. If solubility is poor or peaks

are broad due to exchange, switch to DMSO-d₆.

Note: In DMSO-d₆, the NH peak will shift downfield (approx δ 10.8 - 11.2 ppm) and

become sharper.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic magnesium

salts carried over from the Bartoli synthesis.

Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610045?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the isolated methyl

protons for accurate integration.

Scans: 16 scans are sufficient for 1H; 512+ scans recommended for 13C.

References
Experimental 1H NMR Data Source: US Patent Application 20250101038A1. Compounds.
(2025). Paragraph [0324].

Synthesis Methodology (Bartoli Reaction): Bartoli, G., et al. "Reaction of nitroarenes with
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Pretsch, E., et al.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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